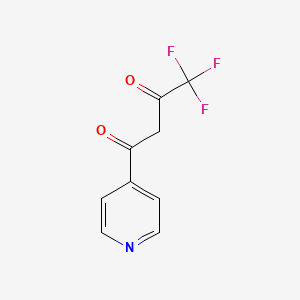

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Beschreibung

The exact mass of the compound 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42618. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFWWIMDNOGGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285677 | |

| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-06-4 | |

| Record name | 399-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and drug development. This document details the primary synthesis route, including a thorough experimental protocol, and discusses the underlying chemical principles. Additionally, it presents key characterization data and explores the potential biological relevance of this class of compounds.

Introduction

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione belongs to the class of β-diketones, which are widely recognized as valuable scaffolds in the synthesis of heterocyclic compounds and as potent chelating agents for various metals. The incorporation of a trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of molecules, making it a key structural motif in many active pharmaceutical ingredients.[1] The pyridine ring, a common feature in numerous drugs, imparts unique physicochemical properties and potential for specific biological interactions.[2] The combination of these structural features makes 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione and its derivatives promising candidates for drug discovery programs, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

Primary Synthesis Route: Claisen Condensation

The most common and direct method for synthesizing 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is through a crossed Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, 4-acetylpyridine serves as the ketone component and ethyl trifluoroacetate is the ester component.

Reaction Principle

The Claisen condensation mechanism proceeds through several key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium methoxide, deprotonates the α-carbon of 4-acetylpyridine, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.

-

Deprotonation: The newly formed β-diketone is acidic and is deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the reaction to completion.

-

Acidification: An acidic workup is required to neutralize the base and protonate the enolate to yield the final product.

Experimental Protocol

The following protocol is based on a reported synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione.[6]

Materials:

-

4-Acetylpyridine

-

Ethyl trifluoroacetate

-

Sodium methoxide (28% solution in methanol)

-

tert-Butyl methyl ether (t-BME)

-

10% Citric acid aqueous solution

-

Water

Procedure:

-

To a solution of ethyl trifluoroacetate (6.32 g, 44.5 mmol) and a 28% sodium methoxide-methanol solution (9.4 g, 49 mmol) in tert-butyl methyl ether (10 mL), add a solution of 4-acetylpyridine (4.90 g, 40.4 mmol) in tert-butyl methyl ether (20 mL) at room temperature.

-

Stir the resulting mixture at room temperature for 22 hours.

-

After the reaction is complete, add a 10% citric acid aqueous solution until the pH of the reaction mixture is approximately 4.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry to yield 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione.

Yield: 5.46 g (62%) of a yellow solid.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Quantitative and Characterization Data

A summary of the key quantitative and physical characterization data for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is provided below. Data for isomeric and analogous compounds are included for comparison.

| Property | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione | 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione |

| CAS Number | 399-06-4[6] | 582-73-0[7] | 4027-51-4[8] |

| Molecular Formula | C₉H₆F₃NO₂[6] | C₉H₆F₃NO₂[7] | C₉H₆F₃NO₂[8] |

| Molecular Weight | 217.14 g/mol [6] | 217.14 g/mol [7] | 217.145 g/mol [8] |

| Appearance | Yellow solid[6] | Off-white to light yellow solid[7] | - |

| Melting Point (°C) | - | 173-174[7] | - |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 6.60 (1H, br s), 7.96 (2H, d, J=5.5 Hz), 8.82 (2H, d, J=5.5 Hz)[6] | - | - |

| Synthesis Yield (%) | 62[6] | - | 81 (from 2-acetylpyridine)[9] |

Alternative Synthesis Strategies

While Claisen condensation is the most direct route, other methods for synthesizing β-diketones could potentially be adapted for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. These include:

-

Acylation of Ketones: The enolate of 4-acetylpyridine could be acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or a trifluoroacetyl halide, in the presence of a suitable base.

-

Rearrangement Reactions: Reactions like the Baker-Venkataraman rearrangement could be envisioned, starting from an appropriately substituted precursor.

-

Multi-step Sequences: A patent for a related compound describes a multi-step process involving the initial formation of ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by conversion to an acid chloride and a final Friedel-Crafts acylation.[10] A similar strategy could potentially be adapted for the pyridyl analogue, although this would be more complex than the direct Claisen condensation.

These alternative routes may offer advantages in terms of starting material availability or scalability but generally involve more steps than the direct condensation method.

Biological Relevance and Potential Signaling Pathways

β-Diketones are a class of compounds with a broad spectrum of biological activities.[4][11] The trifluoromethyl-β-diketone moiety is a known pharmacophore that can interact with various biological targets. While the specific biological activity of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is not extensively documented in publicly available literature, related compounds have shown promise as:

-

Anticancer Agents: Many β-diketones and their metal complexes exhibit cytotoxic activity against cancer cell lines.[3][12] Molecular docking studies on similar trifluoromethyl-containing β-diketones have suggested potential interactions with key proteins involved in cancer progression, such as heat shock protein 90 (Hsp90) and ribonucleotide reductase.[12]

-

Enzyme Inhibitors: The electrophilic nature of the carbonyl carbons in the β-diketone motif, enhanced by the electron-withdrawing trifluoromethyl group, makes these compounds potential inhibitors of various enzymes, particularly proteases and kinases.

-

Antimicrobial Agents: The ability of β-diketones to chelate metal ions is crucial for their antimicrobial activity, as this can disrupt essential metallic cofactors in microbial enzymes.[12]

A plausible mechanism of action for this class of compounds as anticancer agents could involve the inhibition of chaperone proteins like Hsp90. Hsp90 is essential for the stability and function of numerous client proteins that are critical for tumor cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of the Hsp90 signaling pathway.

Conclusion

The synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is efficiently achieved through a one-pot Claisen condensation. The presence of the trifluoromethyl group and the pyridine moiety makes this compound a highly attractive scaffold for medicinal chemistry and drug discovery. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides the foundational chemical knowledge required for researchers to synthesize and further investigate this promising molecule.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 7. 4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE | 582-73-0 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 4,4,4-TRIFLUORO-1-(PYRIDIN-2-YL)BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 10. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Claisen Condensation Synthesis of Pyridinyl Trifluoro-β-Diketones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of pyridinyl trifluoro-β-diketones, a class of compounds of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. The primary synthetic route discussed is the Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This document provides a comprehensive overview of the reaction, detailed experimental protocols for the synthesis of various isomers, and a comparative analysis of the available quantitative data.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental organic reaction that facilitates the formation of a carbon-carbon bond between two esters or an ester and a carbonyl compound in the presence of a strong base. The reaction proceeds through the nucleophilic attack of an enolate ion, generated from one of the carbonyl-containing reactants, on the carbonyl carbon of the other. The resulting product is a β-keto ester or, as in the focus of this guide, a β-diketone. A key requirement for the classic Claisen condensation is the presence of at least one α-proton on one of the reactants to enable enolate formation. The choice of a non-nucleophilic strong base is crucial to prevent side reactions such as nucleophilic substitution or addition to the carbonyl carbon.

General Reaction Scheme

The synthesis of pyridinyl trifluoro-β-diketones is achieved through a crossed Claisen condensation between an appropriate acetylpyridine isomer and an ethyl trifluoroacetate. The acetylpyridine serves as the enolizable component, while the ethyl trifluoroacetate acts as the acylating agent. The general reaction is depicted below:

Caption: General scheme of the Claisen condensation for pyridinyl trifluoro-β-diketone synthesis.

Experimental Protocols

Synthesis of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione[1]

This procedure outlines the synthesis of the 2-pyridinyl isomer.

Experimental Workflow:

Caption: Workflow for the synthesis of 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione.

Detailed Procedure:

-

To a solution of 1-pyridin-2-yl-ethanone (5.00 g, 41.2 mmol) in methanol (40 mL), add sodium methoxide (61.8 mmol).[1]

-

To this mixture, add ethyl trifluoroacetate (9.82 mL, 82.5 mmol).[1]

-

Heat the reaction mixture at reflux overnight.[1]

-

After cooling to room temperature, concentrate the mixture under reduced pressure.[1]

-

Acidify the residue with a 10% aqueous hydrochloric acid solution.[1]

-

Extract the aqueous solution with ethyl acetate (10 x 50 mL).[1]

-

Collect the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to yield 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione (7.26 g, 81%).[1]

Synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione[2]

This procedure describes the synthesis of the 4-pyridinyl isomer.

Experimental Workflow:

Caption: Workflow for the synthesis of 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione.

Detailed Procedure:

-

To a solution of ethyl trifluoroacetate (6.32 g, 44.5 mmol) and a 28% sodium methoxide-methanol solution (9.4 g, 49 mmol) in tert-butyl methyl ether (10 mL), add a solution of 4-acetylpyridine (4.90 g, 40.4 mmol) in tert-butyl methyl ether (20 mL) at room temperature.[2]

-

Stir the resulting mixture for 22 hours.[2]

-

Add a 10% citric acid aqueous solution until the reaction solution becomes approximately pH 4.[2]

-

Collect the resulting precipitate by filtration.[2]

-

Wash the precipitate with water and dry to give the title compound (5.46 g, 62%) as a yellow solid.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of pyridinyl trifluoro-β-diketones based on the available experimental protocols.

Table 1: Reaction Conditions and Yields

| Pyridinyl Isomer | Starting Acetylpyridine | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 2-pyridinyl | 2-Acetylpyridine | Sodium methoxide | Methanol | Reflux | Overnight | 81 | [1] |

| 3-pyridinyl | 3-Acetylpyridine | N/A | N/A | N/A | N/A | N/A | N/A |

| 4-pyridinyl | 4-Acetylpyridine | Sodium methoxide | tert-Butyl methyl ether | Room Temp. | 22 hours | 62 | [2] |

Table 2: Product Characterization Data

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data | Reference |

| 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione | C₉H₆F₃NO₂ | 217.14 | Not provided | [1] |

| 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione | C₉H₆F₃NO₂ | 217.14 | Not provided | |

| 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | C₉H₆F₃NO₂ | 217.14 | ¹H NMR (500 MHz, DMSO-d₆): δ 6.60 (1H, br s), 7.96 (2H, d, J = 5.5 Hz), 8.82 (2H, d, J = 5.5 Hz) | [2] |

Signaling Pathways and Logical Relationships

The Claisen condensation mechanism involves several key steps, beginning with the deprotonation of the α-carbon of the acetylpyridine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the final β-diketone product.

Caption: Simplified mechanistic pathway of the Claisen condensation for pyridinyl trifluoro-β-diketone synthesis.

Conclusion

The Claisen condensation provides an effective method for the synthesis of pyridinyl trifluoro-β-diketones. The reaction conditions, particularly the choice of solvent and temperature, appear to be dependent on the specific isomer of acetylpyridine used. While detailed protocols are available for the 2- and 4-pyridinyl isomers, further research is required to establish a standardized and optimized procedure for the synthesis of the 3-pyridinyl analog. The data presented in this guide serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of this important class of fluorinated heterocyclic compounds.

References

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione (CAS 399-06-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, with CAS number 399-06-4, is a fluorinated β-diketone of significant interest in medicinal chemistry. Its structural features make it a compelling candidate for the development of novel therapeutic agents, particularly as an inhibitor of kynurenine aminotransferase II (KAT II). Dysregulation of the kynurenine pathway, in which KAT II plays a crucial role, has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and the biological rationale for the investigation of this compound as a KAT II inhibitor.

Chemical and Physical Properties

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a solid organic compound. A summary of its known chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 399-06-4 | [1] |

| Molecular Formula | C₉H₆F₃NO₂ | [1] |

| Molecular Weight | 217.14 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 213-214 °C |

Note: Further experimental data is required for boiling point and solubility.

Spectroscopic Data

The structural integrity of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.82 | d, J = 5.5 Hz | 2H | Protons on the pyridine ring adjacent to the nitrogen |

| 7.96 | d, J = 5.5 Hz | 2H | Protons on the pyridine ring meta to the nitrogen |

| 6.60 | br s | 1H | Enol proton |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Note: Experimentally determined ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data are not yet publicly available for this specific compound.

Synthesis

A documented method for the synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione involves a Claisen condensation reaction.[1]

Synthesis Workflow

Caption: Synthesis of the target compound via Claisen condensation.

Experimental Protocol

To a solution of ethyl trifluoroacetate (6.32 g, 44.5 mmol) and a 28% sodium methoxide-methanol solution (9.4 g, 49 mmol) in tert-butyl methyl ether (10 mL), a solution of 4-acetylpyridine (4.90 g, 40.4 mmol) in tert-butyl methyl ether (20 mL) is added at room temperature. The resulting mixture is stirred for 22 hours. Following the reaction, a 10% aqueous citric acid solution is added until the pH of the reaction solution is approximately 4. The precipitate that forms is collected by filtration, washed with water, and subsequently dried to yield 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione as a yellow solid (5.46 g, 62% yield).[1]

Biological Activity and Drug Development Potential

The Kynurenine Pathway and KAT II

The kynurenine pathway is the primary metabolic route for tryptophan in the body. One of the key enzymes in this pathway is Kynurenine Aminotransferase II (KAT II), which catalyzes the conversion of kynurenine to kynurenic acid. Elevated levels of kynurenic acid in the brain have been associated with cognitive deficits observed in schizophrenia and other neuropsychiatric disorders. Therefore, inhibiting KAT II is a promising therapeutic strategy to reduce the production of kynurenic acid and potentially alleviate these symptoms.

Kynurenine Pathway Signaling

Caption: Inhibition of KAT II in the kynurenine pathway.

Potential as a KAT II Inhibitor

While specific quantitative data on the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione against KAT II is not yet available in the public domain, its structural similarity to other known KAT II inhibitors suggests it is a promising candidate for further investigation. The trifluoromethyl and pyridinyl moieties are common features in compounds designed to interact with the active site of this enzyme.

Experimental Protocol for KAT II Inhibition Assay

A general in vitro fluorescence-based assay can be employed to determine the inhibitory potential of compounds against human KAT II (hKAT-II).

Caption: Workflow for a KAT II inhibition assay.

The assay mixture typically contains the hKAT-II enzyme, the substrates L-kynurenine and α-ketoglutarate, and the cofactor pyridoxal phosphate (PLP) in a suitable buffer. The test compound is added at varying concentrations. The reaction progress, often coupled to the consumption of NADH which can be monitored fluorometrically, is measured over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. From a dose-response curve, the half-maximal inhibitory concentration (IC₅₀) can be determined.

Conclusion and Future Directions

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a compound with considerable potential for the development of novel therapeutics targeting neurological and psychiatric disorders through the inhibition of KAT II. This technical guide has summarized the currently available chemical, synthetic, and preliminary biological information.

Future research should focus on:

-

Comprehensive Physicochemical Characterization: Determining key properties such as boiling point, solubility in various solvents, and pKa.

-

Full Spectroscopic Analysis: Obtaining and interpreting ¹³C NMR, Mass Spectrometry, and Infrared spectroscopy data to provide a complete structural profile.

-

Quantitative Biological Evaluation: Determining the IC₅₀ or Kᵢ values of the compound against KAT II to quantify its inhibitory potency and assessing its selectivity against other aminotransferases.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to assess its therapeutic potential.

The elucidation of these missing data points will be crucial for advancing the development of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione as a potential clinical candidate.

References

An In-Depth Technical Guide to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, a fluorinated β-diketone of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, physical and spectroscopic properties, and discusses its potential applications based on the characteristics of related compounds. Detailed experimental protocols and theoretical considerations, such as keto-enol tautomerism, are presented to facilitate further research and development.

Introduction

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene group. The presence of a trifluoromethyl group and a pyridine ring imparts unique electronic properties, influencing its reactivity, stability, and potential biological activity. Trifluoromethylated compounds are of significant interest in drug development due to their enhanced metabolic stability and binding affinity. The pyridine moiety, a common pharmacophore, can participate in hydrogen bonding and other interactions with biological targets.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is presented below. It is important to note that while some data for the specific compound is available, other properties are inferred from closely related analogs.

General Properties

| Property | Value | Source |

| CAS Number | 399-06-4 | [1] |

| Molecular Formula | C₉H₆F₃NO₂ | [1] |

| Molecular Weight | 217.14 g/mol | [1] |

| IUPAC Name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | N/A |

Physical Properties

| Analogous Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 38-40 | 224 | Soluble in 95% ethanol (25 mg/mL)[2] |

| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | 19-21 | 203 | N/A |

Synthesis and Purification

Synthetic Protocol

A common method for the synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is the Claisen condensation reaction between 4-acetylpyridine and ethyl trifluoroacetate using a strong base such as sodium methoxide.

Reaction Scheme:

Synthetic Workflow

Experimental Protocol:

To a solution of ethyl trifluoroacetate (6.32 g, 44.5 mmol) and a 28% sodium methoxide-methanol solution (9.4 g, 49 mmol) in tert-butyl methyl ether (10 mL), a solution of 4-acetylpyridine (4.90 g, 40.4 mmol) in tert-butyl methyl ether (20 mL) is added at room temperature. The mixture is stirred for 22 hours. A 10% citric acid aqueous solution is then added until the pH of the reaction solution is approximately 4. The resulting precipitate is collected by filtration, washed with water, and dried to yield the title compound as a yellow solid (5.46 g, 62% yield).[1]

Purification

Purification of the crude product can be achieved by recrystallization or column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione in DMSO-d₆ shows the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.60 | br s | 1H | Enolic proton |

| 7.96 | d, J = 5.5 Hz | 2H | Pyridine H-3, H-5 |

| 8.82 | d, J = 5.5 Hz | 2H | Pyridine H-2, H-6 |

Source:[1]

The broad singlet at 6.60 ppm is characteristic of the enolic proton, indicating that the compound exists significantly in its enol form in DMSO solution.

Other Spectroscopic Data

Detailed ¹³C NMR, ¹⁹F NMR, and mass spectrometry data for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione are not explicitly available in the reviewed literature. However, for analogous trifluoromethyl-β-diketones, the trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum. Mass spectrometry would be expected to show a prominent molecular ion peak corresponding to its molecular weight.

Chemical Reactivity and Stability

Keto-Enol Tautomerism

β-Diketones, including 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, exist as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group generally favors the enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is solvent-dependent. In polar, protic solvents, the keto form may be more favored, while in nonpolar, aprotic solvents, the enol form often predominates. The observed ¹H NMR data in DMSO suggests a significant presence of the enol tautomer.

Stability

Trifluoromethyl ketones are generally more stable than their non-fluorinated counterparts due to the strong carbon-fluorine bonds. However, they can be susceptible to nucleophilic attack at the carbonyl carbon. The pyridine ring can also influence stability, potentially acting as a base or coordinating to metal ions.

Potential Applications in Drug Development

While specific biological activity for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione has not been extensively reported, its structural motifs are prevalent in medicinal chemistry.

-

Enzyme Inhibition: The β-diketone moiety can act as a chelating agent for metal ions in the active sites of metalloenzymes. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, including proteases and hydrolases.

-

Scaffold for Heterocycle Synthesis: β-Diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are important scaffolds in drug discovery.

-

Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, improving pharmacokinetic properties such as metabolic stability and membrane permeability.

No specific signaling pathways involving 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione have been elucidated in the available literature.

Conclusion

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. This guide has summarized the available information on its synthesis and chemical properties. However, a significant lack of detailed experimental data, including comprehensive spectroscopic analysis and biological evaluation, highlights the need for further research to fully characterize this compound and explore its potential. The provided experimental protocols and discussion of its chemical behavior aim to serve as a foundation for future investigations.

References

Mass Spectrometry Analysis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. Due to the limited availability of specific experimental mass spectrometry data for this compound in the public domain, this document outlines a generalized experimental protocol and a proposed fragmentation pathway based on the analysis of structurally similar compounds.

Introduction

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a beta-diketone compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol .[1] Its structure, featuring a trifluoromethyl group and a pyridine ring, makes it a compound of interest in various chemical and pharmaceutical research areas. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Subsequent fragmentation is anticipated to occur at the chemically labile bonds, primarily the C-C bonds of the diketone backbone and cleavage of the trifluoromethyl group. The pyridine ring itself is relatively stable but can also undergo characteristic fragmentation.

Table 1: Proposed Key Fragment Ions for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

| Proposed Fragment | m/z (Nominal) | Possible Formula | Description |

| [M]+• | 217 | C9H6F3NO2 | Molecular Ion |

| [M+H]+ | 218 | C9H7F3NO2 | Protonated Molecule |

| [M-CF3]+ | 148 | C8H6NO2 | Loss of trifluoromethyl radical |

| [C5H4NCO]+ | 106 | C6H4NO | Pyridin-4-ylcarbonyl cation |

| [C5H4N]+• | 78 | C5H4N | Pyridine radical cation |

| [CF3CO]+ | 97 | C2F3O | Trifluoroacetyl cation |

| [CF3]+ | 69 | CF3 | Trifluoromethyl cation |

Experimental Protocols

The following sections describe generalized experimental protocols for the mass spectrometric analysis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase (for LC-MS) or the sample solvent (for GC-MS) to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix Preparation: For analysis of the compound in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction followed by solid-phase extraction (SPE) for sample clean-up.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

-

Ionization Mode: Positive and Negative ESI to determine the optimal ionization.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode for quantification.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless).

-

-

Mass Spectrometry Conditions (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential fragmentation pathway.

Caption: General experimental workflow for MS analysis.

Caption: Proposed fragmentation of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione.

Data Interpretation and Applications

The interpretation of the mass spectrum, including the accurate mass of the molecular ion and the pattern of fragment ions, is crucial for the unequivocal identification of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent and fragment ions, further confirming the compound's identity.

In drug development and metabolic studies, this analytical approach can be used to identify and quantify the parent compound and its metabolites in biological matrices. The development of a robust and validated LC-MS/MS method is essential for pharmacokinetic and pharmacodynamic studies.

Conclusion

While direct experimental data is sparse, this guide provides a foundational framework for the mass spectrometric analysis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. The proposed fragmentation pathway and generalized experimental protocols offer a starting point for researchers to develop specific and sensitive methods for the detection and characterization of this molecule. The application of advanced mass spectrometry techniques will undoubtedly play a significant role in elucidating its chemical and biological properties.

References

Keto-Enol Tautomerism in 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of keto-enol tautomerism as it pertains to the molecule 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. This compound, a fluorinated β-diketone containing a pyridine ring, exhibits a dynamic equilibrium between its keto and enol forms, a phenomenon of significant interest in medicinal chemistry and drug development due to its influence on molecular properties such as polarity, acidity, and chelating ability. This guide provides a comprehensive overview of the synthesis, structural characterization, and the factors governing the tautomeric equilibrium of this molecule, supported by experimental and computational data.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of β-dicarbonyl compounds like 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, often leading to a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is sensitive to various factors, including the electronic nature of the substituents and the polarity of the solvent.

The presence of a trifluoromethyl group (-CF3) and a pyridin-4-yl group introduces unique electronic effects that influence the tautomeric preference of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. The strongly electron-withdrawing nature of the -CF3 group enhances the acidity of the methylene protons, generally favoring the enol form. The pyridinyl group, also electron-withdrawing, further modulates this equilibrium.

Synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

The synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione can be achieved via a Claisen condensation reaction. A typical synthetic protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

4-Acetylpyridine

-

Ethyl trifluoroacetate

-

Sodium methoxide solution (28% in methanol)

-

tert-Butyl methyl ether

-

Citric acid (10% aqueous solution)

-

Water

Procedure: [1]

-

A solution of 4-acetylpyridine (4.90 g, 40.4 mmol) in tert-butyl methyl ether (20 mL) is prepared.

-

To a solution of ethyl trifluoroacetate (6.32 g, 44.5 mmol) and a 28% sodium methoxide-methanol solution (9.4 g, 49 mmol) in tert-butyl methyl ether (10 mL), the 4-acetylpyridine solution is added at room temperature.

-

The reaction mixture is stirred for 22 hours.

-

A 10% aqueous solution of citric acid is added until the pH of the reaction solution is approximately 4.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the title compound as a yellow solid (5.46 g, 62% yield).[1]

Tautomeric Equilibrium and Structural Analysis

The keto-enol equilibrium of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational studies.

NMR Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution. The distinct chemical shifts of the methine proton in the enol form and the methylene protons in the keto form allow for their integration and the determination of the equilibrium constant (KT = [enol]/[keto]).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is prepared in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, acetone-d₆) at a known concentration.

-

Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 500 MHz).

-

Data Analysis: The signals corresponding to the enolic methine proton and the ketonic methylene protons are integrated. The percentage of the enol form is calculated using the formula: % Enol = [Integral(enol CH)] / [Integral(enol CH) + 0.5 * Integral(keto CH₂)] * 100.

In DMSO-d₆, the ¹H NMR spectrum of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione shows a broad singlet at approximately 6.60 ppm, which is characteristic of the enolic methine proton, indicating that the enol form is predominant in this polar aprotic solvent.[1]

Solvent Effects on Tautomeric Equilibrium

Table 1: Keto-Enol Equilibrium of 1-(pyridin-4-yl)butane-1,3-dione in Various Solvents (Data for non-fluorinated analogue)

| Solvent | % Enol | KT |

| CDCl₃ | >95 | >19 |

| Acetone-d₆ | >95 | >19 |

| DMSO-d₆ | >95 | >19 |

Data extrapolated from qualitative descriptions in related literature. Precise quantitative values for the fluorinated compound require further experimental investigation.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are instrumental in understanding the relative stabilities of the tautomers and the energetics of the tautomerization process. Calculations can provide optimized geometries, relative energies, and predicted NMR chemical shifts that complement experimental findings. For 1-(n-pyridinyl)butane-1,3-diones, DFT calculations have been employed to investigate structures, tautomerism, and conformations.

dot

Caption: Keto-enol tautomeric equilibrium of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione.

Note: The image source in the DOT script is a placeholder and needs to be replaced with actual chemical structure images.

Thermodynamic Considerations

The thermodynamic parameters (ΔH, ΔS, and ΔG) of the keto-enol tautomerism can be determined experimentally by performing variable-temperature NMR studies. By measuring the equilibrium constant (KT) at different temperatures, a van't Hoff plot (ln(KT) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

Experimental Protocol: Variable-Temperature NMR for Thermodynamic Analysis

-

Prepare a sample of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆).

-

Acquire ¹H NMR spectra at a series of controlled temperatures.

-

For each temperature, calculate the equilibrium constant KT from the integrated peak areas of the enol and keto forms.

-

Plot ln(KT) versus 1/T (in Kelvin).

-

Perform a linear regression analysis to determine the slope and intercept, from which ΔH° and ΔS° can be calculated. ΔG° can then be calculated using the Gibbs free energy equation (ΔG° = ΔH° - TΔS°).

While specific experimental thermodynamic data for the title compound is not currently available in the literature, this methodology provides a robust approach for its determination.

Solid-State Structure

X-ray crystallography is the definitive method for determining the structure of a molecule in the solid state. While a crystal structure for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione has not been reported, studies on the closely related non-fluorinated analogue, 1-(pyridin-4-yl)butane-1,3-dione, reveal that it exists exclusively in the enol form in the solid state. This is a common feature for β-diketones, where the stability of the intramolecular hydrogen bond and favorable crystal packing of the planar enol form dominate. It is highly probable that the fluorinated analogue also adopts the enol conformation in the solid state.

dot

Caption: Experimental workflow for the synthesis and analysis of tautomerism.

Conclusion

The keto-enol tautomerism of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a critical aspect of its chemical behavior. The presence of the electron-withdrawing trifluoromethyl and pyridinyl groups strongly favors the enol tautomer, particularly in polar aprotic and nonpolar solvents. While comprehensive quantitative data for the title compound remains an area for further investigation, analysis of its non-fluorinated analogue and the application of established experimental and computational methodologies provide a solid framework for understanding its tautomeric properties. This knowledge is essential for professionals in drug development and materials science, as the predominant tautomeric form will dictate the molecule's interactions with biological targets and its physicochemical properties.

References

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione: Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. Due to the limited availability of published data for this specific molecule, this guide also includes comparative data from structurally similar compounds to provide a broader context for its potential characteristics. The document details experimental protocols for synthesis and solubility determination and explores the compound's structural chemistry.

Chemical Identity and Structure

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a fluorinated β-diketone featuring a pyridine ring. This structure is of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group and the aromatic heterocycle.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione |

| Molecular Formula | C₉H₆F₃NO₂ |

| Molecular Weight | 217.15 g/mol |

| CAS Number | 36404-92-3 |

| Canonical SMILES | C1=CN=C(C=C1)C(=O)CC(=O)C(F)(F)F |

A key structural feature of β-diketones is their existence as a mixture of keto and enol tautomers in equilibrium.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the potential for intramolecular hydrogen bonding in the enol form can significantly influence this equilibrium.[2][3] The enol form is often stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond.[1][2]

Figure 1: Keto-Enol Tautomerism of the target compound.

Physical and Chemical Properties

Direct experimental data for the physical properties of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is scarce in the literature. The compound is described as a yellow solid.[4] To provide estimated values, the table below includes data from structurally related compounds.

Table 2: Physical Properties of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione and Analogues

| Compound | Molecular Formula | Form | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | C₉H₆F₃NO₂ | Yellow Solid[4] | Not Reported | Not Reported |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione[5] | C₁₀H₇F₃O₂ | Solid | 38-40 | 224 |

| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | C₈H₅F₃O₃ | Liquid | 19-21 | 203 |

The substitution of the phenyl or furyl group with a pyridinyl group is expected to influence properties such as melting point and boiling point due to differences in intermolecular forces, including potential hydrogen bonding involving the pyridine nitrogen.

Solubility

Table 3: Solubility of a Structurally Related Compound

| Compound | Solvent | Solubility |

|---|

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 95% Ethanol | 25 mg/mL (clear, colorless to yellow solution)[5] |

The presence of the polar pyridine ring in the target compound suggests it may exhibit reasonable solubility in polar organic solvents. Its solubility in aqueous media is expected to be pH-dependent due to the basic nature of the pyridine nitrogen.

Experimental Protocols

Synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

The following protocol is adapted from a known synthetic route.[4] This synthesis involves a Claisen condensation reaction.

Figure 2: Workflow for the synthesis of the target compound.

Methodology:

-

A solution of 4-acetylpyridine (4.90 g, 40.4 mmol) in tert-butyl methyl ether (20 mL) is prepared.

-

In a separate flask, ethyl trifluoroacetate (6.32 g, 44.5 mmol) and a 28% sodium methoxide-methanol solution (9.4 g, 49 mmol) are combined in tert-butyl methyl ether (10 mL).

-

The 4-acetylpyridine solution is added to the methoxide/ester mixture at room temperature.

-

The combined mixture is stirred for 22 hours.

-

A 10% aqueous solution of citric acid is added until the pH of the reaction solution is approximately 4, causing the product to precipitate.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with water and then dried to yield the title compound as a yellow solid (5.46 g, 62% yield).[4]

Aqueous Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound, which can be applied to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. This method is a standard approach for assessing aqueous solubility.[6][7]

Objective: To determine the solubility of the test compound in aqueous media across a physiologically relevant pH range (e.g., 1.2 to 6.8).

Materials:

-

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)

-

Vials or flasks

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated pH meter

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. The presence of undissolved solid material at the end of the experiment is crucial.

-

Equilibration: Secure the vials on an orbital shaker set to 37 ± 1 °C. Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[7] Preliminary tests can establish the minimum time required.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a suitable syringe filter.

-

pH Measurement: Measure and record the final pH of the saturated solution.

-

Quantification: Dilute an aliquot of the clear, saturated solution with the appropriate buffer to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved compound using a validated analytical technique like UV-Vis spectroscopy or HPLC.

-

Replication: The experiment should be performed with a minimum of three replicates for each pH condition.[6]

Potential Applications

While specific biological activities for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione are not widely reported, related trifluoromethyl-β-diketone compounds have been utilized in various applications, including:

-

Synthesis of Ligands: They serve as ligands in the preparation of ternary lanthanide complexes for luminescent materials.[5][8]

-

Chemical Synthesis: Used as building blocks in the synthesis of more complex molecules, such as NNO ketoimines via Schiff base condensation.[5][8]

-

Extraction Agents: Employed in the mixed-ligand chelate extraction of trivalent lanthanides.[5][8]

The combination of the pyridine moiety, a common pharmacophore, and the trifluoromethyl group, known to enhance metabolic stability and binding affinity, suggests that this compound could be a valuable building block in drug discovery programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 5. 4,4,4-三氟-1-苯基-1,3-丁二酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. who.int [who.int]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. alfa-industry.com [alfa-industry.com]

Technical Whitepaper: An Examination of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the known synthetic methods for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione. Despite a comprehensive search of crystallographic databases and the scientific literature, the single-crystal X-ray structure for this specific compound is not publicly available. In lieu of crystallographic data, this guide offers a detailed experimental protocol for its synthesis and a generalized workflow for X-ray crystal structure determination, which would be applicable should suitable crystals be obtained in the future.

Introduction

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione belongs to the class of β-diketones, which are widely recognized for their utility as versatile ligands in coordination chemistry and as building blocks in organic synthesis. The presence of a trifluoromethyl group can significantly influence the electronic properties and stability of the resulting metal complexes, while the pyridinyl moiety offers a potential coordination site and opportunities for forming supramolecular architectures. This whitepaper consolidates the available information on this compound, focusing on its synthesis.

Synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

The synthesis of the title compound has been reported via a Claisen condensation reaction.[1] A summary of the reactants and the reaction yield is provided in Table 1.

Table 1: Summary of Synthetic Data

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Product Appearance |

| 4-Acetylpyridine | Ethyl trifluoroacetate | Sodium methoxide (28% in methanol) | tert-Butyl methyl ether | 62% | Yellow solid |

Experimental Protocols

3.1. Synthesis Protocol

The following protocol for the synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is based on the available literature.[1]

Materials:

-

4-Acetylpyridine

-

Ethyl trifluoroacetate

-

Sodium methoxide (28% solution in methanol)

-

tert-Butyl methyl ether

-

10% aqueous citric acid solution

-

Water

Procedure:

-

A solution of 4-acetylpyridine (4.90 g, 40.4 mmol) in tert-butyl methyl ether (20 mL) is prepared.

-

In a separate flask, a solution of ethyl trifluoroacetate (6.32 g, 44.5 mmol) and a 28% sodium methoxide-methanol solution (9.4 g, 49 mmol) in tert-butyl methyl ether (10 mL) is prepared.

-

The solution of 4-acetylpyridine is added to the ethyl trifluoroacetate and sodium methoxide solution at room temperature.

-

The resulting mixture is stirred for 22 hours.

-

A 10% aqueous solution of citric acid is added until the pH of the reaction mixture is approximately 4.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with water and dried to yield the final product (5.46 g, 62% yield) as a yellow solid.[1]

3.2. General Protocol for X-ray Crystal Structure Determination

While the crystal structure for the title compound is not available, the following represents a general workflow for its determination, should suitable single crystals be grown.

Procedure:

-

Crystallization: The purified compound would be dissolved in a suitable solvent or mixture of solvents. Crystallization would be induced by methods such as slow evaporation, vapor diffusion, or cooling.

-

Crystal Mounting: A single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in an X-ray diffractometer. X-ray diffraction data would be collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model would then be refined to achieve the best fit with the experimental data.

Visualizations

4.1. Synthesis Workflow

References

Potential applications of trifluoromethyl beta-diketone ligands

An In-depth Technical Guide to the Potential Applications of Trifluoromethyl Beta-Diketone Ligands

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of trifluoromethyl beta-diketone ligands and their metal complexes. It covers their synthesis, and explores their significant potential in medicinal chemistry, materials science, and catalysis, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction to Trifluoromethyl Beta-Diketone Ligands

Trifluoromethyl (CF3) beta-diketone ligands are a class of organic compounds characterized by a 1,3-dicarbonyl moiety with at least one trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the beta-diketone, enhancing the acidity of the enolic proton and modifying the coordination chemistry with metal ions. These properties lead to the formation of stable metal complexes with unique characteristics, making them valuable in a range of scientific and technological fields.

Synthesis of Ligands and Metal Complexes

The synthesis of trifluoromethyl beta-diketone ligands and their corresponding metal complexes is a critical step in exploring their applications. Below are detailed experimental protocols for representative syntheses.

General Experimental Workflow

The overall process for synthesizing and characterizing metal complexes of trifluoromethyl beta-diketone ligands can be summarized in the following workflow:

Figure 1: General workflow for the synthesis and application of trifluoromethyl beta-diketone metal complexes.

Experimental Protocols

Protocol 1: Synthesis of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1)

This protocol is adapted from a procedure for the synthesis of an unsymmetrical trifluoromethyl beta-diketone ligand[1].

-

Materials: 4-methoxyacetophenone, ethyl trifluoroacetate, sodium hydride (60% dispersion in mineral oil), diethyl ether, 1 M hydrochloric acid.

-

Procedure:

-

A solution of 4-methoxyacetophenone (10 mmol) and ethyl trifluoroacetate (12 mmol) in anhydrous diethyl ether (50 mL) is prepared in a flame-dried round-bottom flask under an inert atmosphere.

-

Sodium hydride (15 mmol) is added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure ligand.

-

Protocol 2: Synthesis of a Copper(II) Complex (cis-[Cu(L1)2(DMSO)])

This protocol describes the synthesis of a copper(II) complex with the ligand synthesized in Protocol 1[1].

-

Materials: 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1), copper(II) acetate monohydrate, methanol, water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

-

Procedure:

-

The sodium salt of the ligand (HL1) is prepared by reacting HL1 with an equimolar amount of sodium methoxide in methanol.

-

A solution of copper(II) acetate monohydrate (1 mmol) in a water-methanol mixture is added to a solution of the sodium salt of HL1 (2 mmol).

-

A green precipitate forms immediately. The mixture is stirred at room temperature for 2 hours.

-

The precipitate is collected by filtration, washed with water and methanol, and dried.

-

Recrystallization from DMF yields single crystals of [Cu(L1)2(DMF)].

-

To obtain the DMSO adduct, the [Cu(L1)2(DMF)] complex is dissolved in a minimal amount of hot DMSO and allowed to cool, yielding crystals of cis-[Cu(L1)2(DMSO)].

-

Applications in Medicinal Chemistry

Metal complexes of trifluoromethyl beta-diketone ligands have shown significant promise as therapeutic agents, particularly as anticancer and antimicrobial agents. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these complexes against a variety of cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of key cellular enzymes, and generation of reactive oxygen species (ROS).

Table 1: Cytotoxicity Data (IC50 in µM) of Selected Trifluoromethyl Beta-Diketone Metal Complexes

| Complex | Ligand | Metal | Cell Line | IC50 (µM) | Reference |

| [Cu(LCF3)2] | HLCF3 | Cu(II) | A549 (Lung) | 15.3 ± 1.1 | [2] |

| [Cu(LCF3)2] | HLCF3 | Cu(II) | MCF7 (Breast) | 12.8 ± 0.9 | [2] |

| [Cu(LCF3)2] | HLCF3 | Cu(II) | HeLa (Cervical) | 18.5 ± 1.3 | [2] |

| [Zn(LCF3)2] | HLCF3 | Zn(II) | A549 (Lung) | 25.1 ± 2.0 | [2] |

| [Zn(LCF3)2] | HLCF3 | Zn(II) | MCF7 (Breast) | 21.7 ± 1.8 | [2] |

| cis-[Cu(L1)2(DMSO)] | HL1 | Cu(II) | HeLa (Cervical) | 28.4 ± 1.1 | [1] |

HLCF3 = 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one HL1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione

Antimicrobial Activity

The antimicrobial properties of these complexes have also been investigated, showing activity against both bacteria and fungi. The chelation of the metal ion by the ligand can enhance the antimicrobial efficacy compared to the free ligand.

Table 2: Antimicrobial Activity (MIC in µg/mL) of a Copper(II) Trifluoromethyl Beta-Diketonate Complex

| Complex | Microorganism | Type | MIC (µg/mL) | Reference |

| cis-[Cu(L1)2(DMSO)] | Staphylococcus aureus | Gram-positive Bacteria | 64 | [1] |

| cis-[Cu(L1)2(DMSO)] | Escherichia coli | Gram-negative Bacteria | 128 | [1] |

| cis-[Cu(L1)2(DMSO)] | Candida albicans | Fungus | 256 | [1] |

HL1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione

Proposed Signaling Pathway for Apoptosis Induction

One of the proposed mechanisms for the anticancer activity of these complexes is the induction of apoptosis through the inhibition of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are involved in cell survival and proliferation signaling pathways, such as Akt. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering the apoptotic cascade.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyridinyl Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinyl beta-diketones represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to their investigation in a wide array of therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of compounds. It details the foundational synthetic methodologies, presents key quantitative physicochemical and biological data, and elucidates the mechanisms of action through detailed signaling pathway diagrams. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the pyridinyl beta-diketone core.

Discovery and Historical Development

The history of pyridinyl beta-diketones is intrinsically linked to the broader development of synthetic organic chemistry, particularly the advent of condensation reactions for carbon-carbon bond formation. The foundational reaction for the synthesis of beta-diketones, the Claisen condensation , was first reported by Rainer Ludwig Claisen in 1887.[1] This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester to form a beta-keto ester or a beta-diketone, respectively.

While the Claisen condensation provided the theoretical framework, the specific application to create pyridinyl beta-diketones appears in the chemical literature later. Early synthetic efforts in the mid-20th century focused on the preparation of various heterocyclic compounds. The synthesis of beta-diketones in general gained significant traction for the creation of heterocyclic systems like pyrazoles and isoxazoles.[2] The use of pyridine-containing starting materials in these classical condensation reactions naturally led to the first pyridinyl beta-diketones.

Initial interest in these compounds was often as synthetic intermediates.[2] For instance, the reaction of ethyl picolinate, nicotinate, or isonicotinate with ketones like acetone, in the presence of a strong base such as sodium ethoxide or sodium amide, yields the corresponding 1-(pyridin-2-yl)-, 1-(pyridin-3-yl)-, and 1-(pyridin-4-yl)butane-1,3-diones.

It was in the latter half of the 20th century and early 21st century that the significant biological potential of pyridinyl beta-diketones and their derivatives, particularly as metal-chelating agents, came to the forefront. A pivotal moment in their history was the discovery that beta-diketo acid moieties are potent inhibitors of HIV integrase .[3] This discovery spurred intensive research into pyridinyl beta-diketones and related structures, leading to the development of clinically significant antiviral drugs.[3] Concurrently, their ability to coordinate with various metal ions has led to the investigation of their metal complexes as potential anticancer and anti-inflammatory agents.[4]

Physicochemical Properties of Representative Pyridinyl Beta-Diketones

The physicochemical properties of pyridinyl beta-diketones are crucial for their biological activity and drug-like characteristics. The presence of the pyridine ring influences properties such as pKa and solubility. Notably, the pKa values of pyridyl-substituted beta-diketones can be below physiological pH, suggesting that a substantial portion may exist as the anion in biological systems.[5]

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 1-(Pyridin-2-yl)butane-1,3-dione |  | C₉H₉NO₂ | 163.17 | 48-51 | Not Reported | Not Reported |

| 1-(Pyridin-3-yl)butane-1,3-dione |  | C₉H₉NO₂ | 163.17 | Not Reported | Not Reported | Not Reported |

| 1-(Pyridin-4-yl)butane-1,3-dione |  | C₉H₉NO₂ | 163.17 | 66-67 | 291 | Not Reported |

| 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione |  | C₉H₆F₃NO₂ | 217.15 | Not Reported | Not Reported | Not Reported |

Biological Activities of Pyridinyl Beta-Diketones and Their Derivatives

The biological activities of pyridinyl beta-diketones are diverse, with significant findings in antiviral, anticancer, and anti-inflammatory research.

Antiviral Activity

The most prominent antiviral application of this scaffold is the inhibition of HIV-1 integrase.[3] Beta-diketo acid derivatives containing a pyridine or pyridinone core have been shown to chelate the essential metal ions in the active site of the integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.[6]

| Compound Class | Target | Key Findings | IC₅₀ Values | Reference |

| Pyridinone-based β-diketo acids | HIV-1 Integrase (Strand Transfer) | Potent inhibition of the strand transfer step. Prodrug strategies significantly improve anti-HIV activity in cell-based assays. | 6 nM - 500 nM (for parent diketo acids) | [3] |

| Aromatic diketones | HIV-1 Integrase (Strand Transfer) | Moderate inhibition of HIV-1 integrase. | Micromolar range | [7] |

Anticancer Activity

Pyridinyl beta-diketones and their metal complexes have demonstrated promising anticancer properties. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[1] The chelation of metal ions is also thought to play a role in their cytotoxic effects.[4]

| Compound/Complex | Cell Line(s) | Mechanism of Action | IC₅₀ Values | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast), HepG2 (Liver) | G2/M arrest, apoptosis, upregulation of p53 and JNK | 4.5 ± 0.3 µM (HepG2) | [1] |

| Ru(II) polypyridyl complexes with β-diketone ligands | Various cancer cell lines | Structure-dependent cytotoxicity | Submicromolar to micromolar range | [4] |

Anti-inflammatory Activity

The anti-inflammatory effects of pyridine derivatives are well-documented. For pyridinyl beta-diketones, the proposed mechanism involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Their iron-chelating properties may also contribute to their anti-inflammatory effects, as iron can participate in the generation of reactive oxygen species that promote inflammation.[8]

| Compound Class | Model | Key Findings | Reference |

| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mouse) | Significant anti-inflammatory activity, potentially through iron chelation. | [8] |

| Pyrimidine derivatives with pyridine substituents | In vitro COX inhibition assays | Inhibition of COX-1 and COX-2 enzymes. | [9] |

Experimental Protocols

General Synthesis of Pyridinyl Beta-Diketones via Claisen Condensation

The Claisen condensation is the most classical and widely used method for synthesizing pyridinyl beta-diketones.[10] The general procedure involves the reaction of a pyridine carboxylic acid ester with a ketone in the presence of a strong base.

Protocol: Synthesis of 1-(Pyridin-2-yl)butane-1,3-dione

Materials:

-

Ethyl picolinate

-

Acetone

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

To the stirred solution, add a mixture of ethyl picolinate (1 equivalent) and dry acetone (1.5 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Acidify the aqueous mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 5-6. A precipitate of the product may form.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis of a Fluorinated Pyridinyl Beta-Diketone

The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of molecules.

Protocol: Synthesis of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione [7]

Materials:

-

2-Acetylpyridine (1-pyridin-2-yl-ethanone)

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Methanol

-